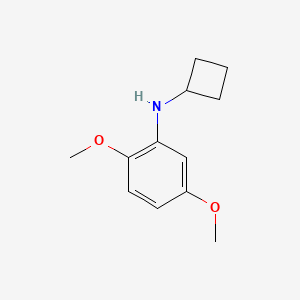
N-cyclobutyl-2,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclobutyl-2,5-dimethoxyaniline can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2,5-dimethoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclobutyl-2,5-dimethoxyaniline has several scientific research applications, including:
Materials Science: Used in the synthesis of conductive polymers and as a monomer in the production of advanced materials with unique electrical properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Chemical Research: Employed as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in materials science, the compound’s conductive properties are attributed to the delocalization of electrons within the polymer matrix. In pharmaceutical research, its biological activity may be related to its ability to interact with specific enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxyaniline: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
N-cyclobutyl-2,5-dimethoxybenzamide: Similar structure but with an amide group instead of an amine, leading to different chemical and physical properties.
Uniqueness
N-cyclobutyl-2,5-dimethoxyaniline is unique due to the presence of both the cyclobutyl and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications where these properties are advantageous, such as in the design of novel materials or pharmaceuticals .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-cyclobutyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-7-12(15-2)11(8-10)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |
InChI Key |
DXKHABBSQONWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one](/img/structure/B13287306.png)
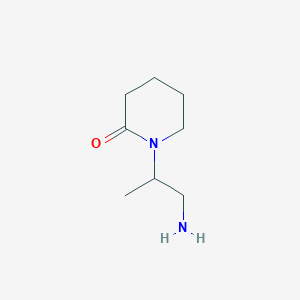
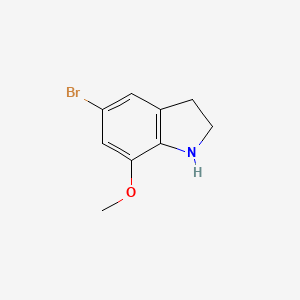
![Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B13287327.png)
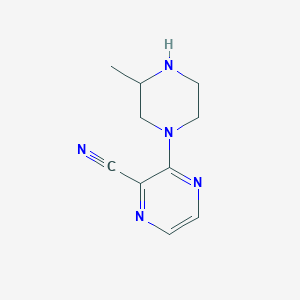
![2-[3-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13287347.png)
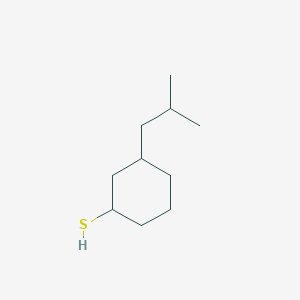
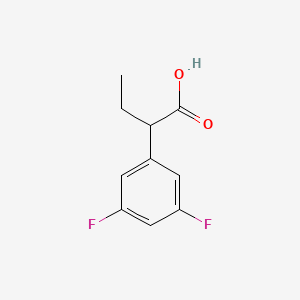
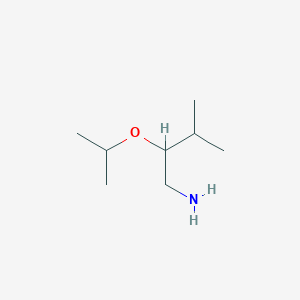

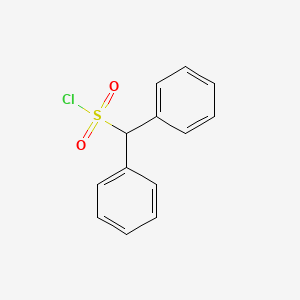
amine](/img/structure/B13287383.png)
